molecular formula C9H9ClN4 B1623921 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine CAS No. 832739-72-7

1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine

Cat. No. B1623921
Key on ui cas rn: 832739-72-7
M. Wt: 208.65 g/mol
InChI Key: CNQNEIWBVLGIEA-UHFFFAOYSA-N
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Patent
US08288403B2

Procedure details

Prepared in analogy to example 3a) starting with 3-amino-1,2,4-triazole and 3-chloro benzyl chloride. The title compound was obtained as a colorless solid (Yield=9%). MS ISP (m/e): 211.0 & 209.0 (43 & 100) [M+].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
9%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]=[CH:5][NH:4][N:3]=1.[Cl:7][C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][CH:15]=1)[CH2:11]Cl>>[Cl:7][C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][CH:15]=1)[CH2:11][N:4]1[CH:5]=[N:6][C:2]([NH2:1])=[N:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NNC=N1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(CCl)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared in analogy to example 3a)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(CN2N=C(N=C2)N)C=CC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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